2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C12H13N3OS3 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.02207557 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_006430, also known as CBKinase1_018830, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide, UPCMLD0ENAT5707775:001, SMR000076934, or HMS2401C18, is a kinase inhibitor. Kinases are a group of enzymes that catalyze the transfer of a phosphate group from ATP to a specified molecule . The primary targets of CBKinase1_006430 are likely to be members of the kinase family, which play crucial roles in signal transduction and are major targets for drugs .
Mode of Action
CBKinase1_006430 interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s ability to transfer a phosphate group to its substrate . This inhibition disrupts the kinase’s signaling pathway, leading to changes in cellular processes such as cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The inhibition of kinases by CBKinase1_006430 affects various biochemical pathways. For instance, it can disrupt cell cycle progression, affecting the proliferation of cells . It can also interfere with transcription and translation processes, impacting protein synthesis within the cell . Furthermore, it can alter the structure of the cytoskeleton and cell-cell adhesion, affecting cell shape and interactions .
Pharmacokinetics
The pharmacokinetic properties of kinase inhibitors are generally influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics .
Result of Action
The molecular and cellular effects of CBKinase1_006430’s action are primarily the result of its inhibition of kinase activity. By blocking the activity of kinases, CBKinase1_006430 can disrupt various cellular processes, potentially leading to cell cycle arrest, altered protein synthesis, changes in cell shape and interactions, and even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_006430. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other signaling molecules and the cell’s physiological state, can influence the compound’s efficacy .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS3/c1-8-14-15-12(19-8)18-7-11(16)13-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRBEVUFSVHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.